molecular formula C14H21FOS B4940498 1-fluoro-2-{[5-(isopropylthio)pentyl]oxy}benzene

1-fluoro-2-{[5-(isopropylthio)pentyl]oxy}benzene

Cat. No. B4940498
M. Wt: 256.38 g/mol
InChI Key: JOQCTCZFCXJEFH-UHFFFAOYSA-N
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Description

1-fluoro-2-{[5-(isopropylthio)pentyl]oxy}benzene, also known as FIPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FIPB is a synthetic compound that belongs to the family of alkylphenols, which have been widely used in the production of detergents, plastics, and other industrial products.

Mechanism of Action

The mechanism of action of 1-fluoro-2-{[5-(isopropylthio)pentyl]oxy}benzene is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes or signaling pathways in cells. In cancer cells, 1-fluoro-2-{[5-(isopropylthio)pentyl]oxy}benzene has been shown to induce apoptosis by activating the caspase cascade, which is a series of proteolytic enzymes that play a key role in programmed cell death. In nanoparticles synthesis, 1-fluoro-2-{[5-(isopropylthio)pentyl]oxy}benzene acts as a surfactant, stabilizing the nanoparticles and controlling their size and shape.
Biochemical and Physiological Effects:
1-fluoro-2-{[5-(isopropylthio)pentyl]oxy}benzene has been shown to have several biochemical and physiological effects, including inducing apoptosis in cancer cells, inhibiting the growth of bacteria and fungi, and causing oxidative stress in cells. In addition, 1-fluoro-2-{[5-(isopropylthio)pentyl]oxy}benzene has been shown to have neuroprotective effects, with studies indicating that it can reduce the damage caused by oxidative stress in brain cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-fluoro-2-{[5-(isopropylthio)pentyl]oxy}benzene in lab experiments is its high purity and stability, which makes it easy to handle and store. In addition, 1-fluoro-2-{[5-(isopropylthio)pentyl]oxy}benzene is relatively inexpensive and can be synthesized using readily available reagents. However, one of the limitations of using 1-fluoro-2-{[5-(isopropylthio)pentyl]oxy}benzene in lab experiments is its potential toxicity, which requires careful handling and disposal to avoid environmental contamination.

Future Directions

There are several future directions for research on 1-fluoro-2-{[5-(isopropylthio)pentyl]oxy}benzene, including exploring its potential applications in drug delivery, catalysis, and environmental remediation. In drug delivery, 1-fluoro-2-{[5-(isopropylthio)pentyl]oxy}benzene could be used as a surfactant to stabilize and control the release of drugs from nanoparticles. In catalysis, 1-fluoro-2-{[5-(isopropylthio)pentyl]oxy}benzene could be used as a ligand in the synthesis of metal catalysts, which have potential applications in organic synthesis. In environmental remediation, 1-fluoro-2-{[5-(isopropylthio)pentyl]oxy}benzene could be used as a sorbent to remove pollutants from contaminated water or soil.
Conclusion:
In conclusion, 1-fluoro-2-{[5-(isopropylthio)pentyl]oxy}benzene is a synthetic compound with potential applications in various fields, including medicinal chemistry, material science, and environmental science. The synthesis of 1-fluoro-2-{[5-(isopropylthio)pentyl]oxy}benzene involves several steps, and the compound has been extensively studied for its potential applications and mechanism of action. 1-fluoro-2-{[5-(isopropylthio)pentyl]oxy}benzene has several biochemical and physiological effects, and its advantages and limitations for lab experiments should be carefully considered. There are several future directions for research on 1-fluoro-2-{[5-(isopropylthio)pentyl]oxy}benzene, which could lead to new applications and discoveries in various fields.

Synthesis Methods

The synthesis of 1-fluoro-2-{[5-(isopropylthio)pentyl]oxy}benzene involves several steps, including the reaction of 1-fluoro-2-nitrobenzene with isopropylthiol to form 1-fluoro-2-(isopropylthio)benzene, which is then reacted with 5-bromo-1-pentanol to produce 1-fluoro-2-{[5-(isopropylthio)pentyl]oxy}benzene. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product.

Scientific Research Applications

1-fluoro-2-{[5-(isopropylthio)pentyl]oxy}benzene has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 1-fluoro-2-{[5-(isopropylthio)pentyl]oxy}benzene has shown promising results as a potential anticancer agent, with studies indicating that it can induce apoptosis in cancer cells. In material science, 1-fluoro-2-{[5-(isopropylthio)pentyl]oxy}benzene has been used as a surfactant in the synthesis of nanoparticles, which have potential applications in drug delivery and catalysis. In environmental science, 1-fluoro-2-{[5-(isopropylthio)pentyl]oxy}benzene has been studied as a potential pollutant, with studies indicating that it can accumulate in aquatic organisms and have adverse effects on their health.

properties

IUPAC Name

1-fluoro-2-(5-propan-2-ylsulfanylpentoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FOS/c1-12(2)17-11-7-3-6-10-16-14-9-5-4-8-13(14)15/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQCTCZFCXJEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCCCCOC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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